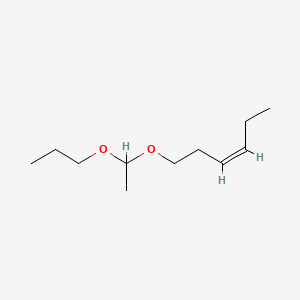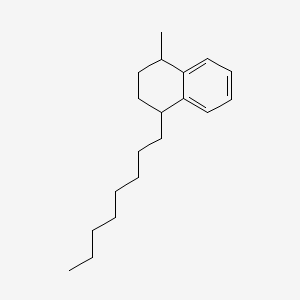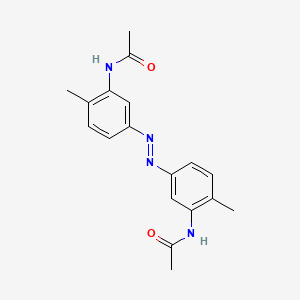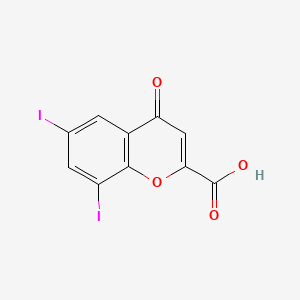
2-(Allyloxy)-3,4,5,6-tetrabromotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction mixture is then cooled, and the product is purified through recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented by the following reaction:
(CH3)C(N3)2→2(CH3)C∙(N2)
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene , benzene , and dimethylformamide .
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are highly reactive and can initiate the polymerization of various monomers to form polymers.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:
Polymerization Initiator: It is widely used as a radical initiator in the polymerization of monomers such as , , and .
Crosslinking Agent: It is used in the production of crosslinked polymers, which have enhanced mechanical properties and chemical resistance.
Biomedical Research: It is used in the synthesis of hydrogels and other polymeric materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules. This process leads to the formation of polymer chains, which grow as more monomer molecules are added.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and azobisisobutyronitrile . it has some unique properties that make it particularly useful in certain applications:
Thermal Stability: It has a higher thermal stability compared to benzoyl peroxide, making it suitable for reactions that require higher temperatures.
Decomposition Products: The decomposition of 2,2’-azobis(2-methylpropionitrile) produces nitrogen gas, which is inert and does not interfere with the polymerization process. In contrast, benzoyl peroxide produces carbon dioxide, which can affect the reaction.
Solubility: It has better solubility in organic solvents compared to azobisisobutyronitrile, making it easier to handle in various reactions.
List of Similar Compounds
- Benzoyl Peroxide
- Azobisisobutyronitrile
- Di-tert-butyl Peroxide
Eigenschaften
CAS-Nummer |
83929-68-4 |
|---|---|
Molekularformel |
C10H8Br4O |
Molekulargewicht |
463.79 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-5-methyl-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H8Br4O/c1-3-4-15-10-5(2)6(11)7(12)8(13)9(10)14/h3H,1,4H2,2H3 |
InChI-Schlüssel |
ATMWXSMLRHTKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


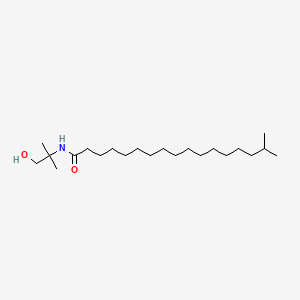
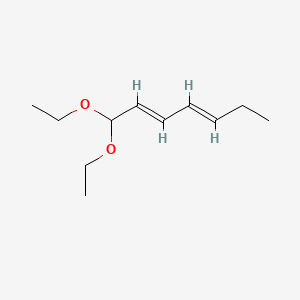
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
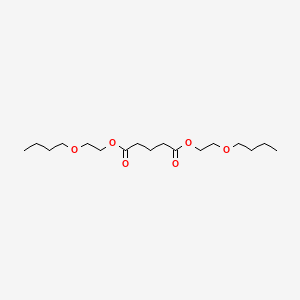
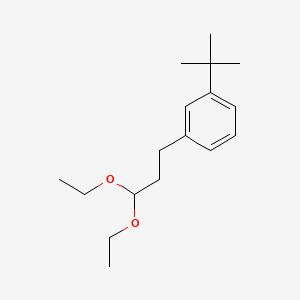

![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


